3-(butylsulfanyl)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
Overview
Description
3-(butylsulfanyl)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine family. This compound features a unique structure characterized by a butylthio group and a nitro group attached to the dibenzooxazepine core. The dibenzo[b,f][1,4]oxazepine scaffold is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butylsulfanyl)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of salicylamides with 2-chlorocyclohexanone, followed by cyclodehydration to form the dibenzooxazepine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of efficient catalysts and environmentally friendly solvents is often prioritized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(butylsulfanyl)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, potentially altering the compound’s biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-(butylthio)-1-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(butylsulfanyl)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(butylsulfanyl)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The nitro group and butylthio group play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or other proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepin-11(10H)-one: Lacks the butylthio and nitro groups, resulting in different chemical and biological properties.
3-(methylthio)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one: Similar structure but with a methylthio group instead of a butylthio group, leading to variations in reactivity and activity.
3-(butylthio)-1-aminodibenzo[b,f][1,4]oxazepin-11(10H)-one: Formed by the reduction of the nitro group, exhibiting different biological effects.
Uniqueness
The presence of both the butylthio and nitro groups in 3-(butylsulfanyl)-1-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
9-butylsulfanyl-7-nitro-5H-benzo[b][1,4]benzoxazepin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-2-3-8-24-11-9-13(19(21)22)16-15(10-11)23-14-7-5-4-6-12(14)18-17(16)20/h4-7,9-10H,2-3,8H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNYSIVHRIYKEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC(=C2C(=C1)OC3=CC=CC=C3NC2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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